2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Beschreibung
This compound belongs to a class of pyrimido[4,5-d][1,3]diazine derivatives featuring a sulfanyl-acetamide scaffold. Its structure includes a cyclopropyl-substituted diazino-pyrimidine core, 6,8-dimethyl groups, and a 5,7-dioxo moiety, with a 2-methoxyphenyl acetamide side chain.
Eigenschaften
IUPAC Name |
2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-24-17-15(19(27)25(2)20(24)28)18(23-16(22-17)11-8-9-11)30-10-14(26)21-12-6-4-5-7-13(12)29-3/h4-7,11H,8-10H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBMTYLAKYHTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=CC=CC=C4OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide (CAS Number: 896376-89-9) is a synthetic compound with potential pharmacological applications. This article explores its biological activities based on available research data.
- Molecular Formula : C20H21N5O4S
- Molecular Weight : 427.5 g/mol
- IUPAC Name : 2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
- Purity : Typically around 95%.
The compound's mechanism of action is not fully elucidated; however, it is hypothesized to interact with various biological pathways due to its structural features resembling known pharmacophores in medicinal chemistry. The presence of a pyrimidine ring suggests potential interactions with nucleic acid synthesis or enzyme inhibition pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example:
- Antibacterial : Compounds derived from pyrimidine structures have shown efficacy against Gram-positive and Gram-negative bacteria. Notably, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of antibacterial activity .
| Compound | Target Bacteria | Activity (IC50) |
|---|---|---|
| 2-Methoxyphenyl derivatives | S. aureus | Significant |
| 2-Methoxyphenyl derivatives | E. coli | Moderate |
Anti-inflammatory Activity
Compounds similar to 2-(sulfanyl)-N-(2-methoxyphenyl)acetamide have been studied for their anti-inflammatory properties. They may inhibit pathways involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. In vitro studies have shown that related compounds can significantly reduce inflammation markers in cell cultures .
Study 1: Synthesis and Evaluation of Pyrimidine Derivatives
A study synthesized various pyrimidine derivatives and evaluated their biological activities. The findings indicated that certain derivatives exhibited potent antibacterial effects against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Efficacy Against Drug-resistant Strains
Another research focused on the antimicrobial efficacy of pyrimidine-based compounds against drug-resistant strains of Candida and Staphylococcus aureus. The results demonstrated that modifications in the side chains significantly influenced the activity against these pathogens, suggesting that 2-({2-cyclopropyl...}) could be a candidate for further investigation in this context .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Molecular Property Comparison
Computational Similarity Analysis
- Tanimoto Coefficient : Widely used for molecular similarity indexing, with values >0.7 indicating significant structural overlap . For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) in . While direct data for the target compound are lacking, analogous comparisons suggest that substituent variations (e.g., methoxy vs. thiadiazole) would yield Tanimoto scores <0.7, reflecting moderate similarity .
- Molecular Fingerprinting: highlights the use of molecular fingerprints to prioritize kinase inhibitors. The target compound’s cyclopropyl and sulfanyl groups may align with kinase-binding pharmacophores, as seen in ZINC00027361 (a GSK3 inhibitor with >50% similarity to known actives) .
Bioactivity Profile Clustering
- demonstrates that compounds with structural similarities cluster into groups with shared bioactivity profiles. For instance, compounds with sulfanyl-acetamide scaffolds (like the target) may exhibit kinase or epigenetic modulation activities, analogous to HDAC inhibitors such as SAHA .
- Fragmentation Patterns : Molecular networking () uses cosine scores (1 = identical fragmentation) to cluster related compounds. The target compound’s 5,7-dioxo and cyclopropyl groups would produce distinct fragmentation spectra, differentiating it from analogues with chlorine or thiadiazole substituents .
Implications of Substituent Variations
Cyclopropyl vs. 4-Methoxyphenyl Core : The cyclopropyl group in the target compound may reduce steric hindrance compared to bulkier aryl substituents, favoring interactions with compact active sites .
Sulfanyl Bridge : Common to all analogues, this moiety likely contributes to hydrogen bonding or covalent interactions with cysteine residues in target proteins .
Q & A
Q. What are the recommended synthetic routes and reaction conditions for this compound?
- Methodology : The synthesis of complex heterocyclic compounds like this typically involves multi-step reactions. Begin with the cyclopropane-containing diazino-pyrimidinone core, followed by sulfanyl group introduction via nucleophilic substitution (e.g., using thiourea derivatives). Final acetamide coupling can be achieved using carbodiimide-mediated coupling (e.g., EDC/HOBt) with 2-methoxyaniline. Optimize reaction conditions (temperature, solvent, catalysts) using Design of Experiments (DoE) to minimize side products .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography or recrystallization.
Q. How can structural characterization be systematically validated?
- Methodology : Use a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula verification.
- FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dioxo groups).
Cross-reference experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
Q. What strategies mitigate synthetic challenges like low yields or byproducts?
- Methodology :
- Optimize protecting groups for reactive sites (e.g., cyclopropane stability under acidic/basic conditions).
- Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess reagents.
- Employ orthogonal purification methods (e.g., preparative HPLC for polar byproducts) .
Advanced Research Questions
Q. How can computational methods predict reactivity and guide experimental design?
- Methodology : Perform quantum chemical calculations (e.g., Gaussian, ORCA) to:
- Model transition states for sulfanyl group insertion.
- Predict regioselectivity in cyclopropane ring-opening reactions.
- Validate using reaction path search algorithms (e.g., GRRM) to identify low-energy pathways .
Q. What experimental frameworks address contradictions in biological activity data?
- Methodology :
- Use dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to validate target specificity.
- Cross-validate with knockout/knockdown models to confirm mechanism of action.
- Apply cheminformatics tools (e.g., molecular docking) to correlate structural features with activity trends .
Q. How to design stability studies under varying environmental conditions?
- Methodology :
- Conduct accelerated degradation studies:
- Thermal stress : 40–60°C for 2–4 weeks.
- Photolytic stress : Expose to UV light (ICH Q1B guidelines).
- Hydrolytic stress : Test in buffered solutions (pH 1.2–9.0).
- Analyze degradation products via LC-MS and compare with synthetic standards .
Q. What advanced reactor designs improve scalability for derivatives?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
